Hexanoamide
Overview
Description
Hexanoamide compounds are a class of organic compounds that include a variety of structures and functionalities. They are characterized by the presence of an amide group attached to a hexane chain. The studies on hexanoamides have shown that they can form complex structures and exhibit interesting chemical and physical properties. For instance, hexacatenar-bisamides derived from α-amino acids have been found to self-assemble into columnar structures with enantiotropic liquid crystalline phases . Additionally, hexamethyleneamides of various organic acids have been synthesized through a direct transamidation reaction, showcasing the versatility of hexanoamide derivatives in synthesis .
Synthesis Analysis
The synthesis of hexanoamide derivatives has been explored in several studies. For example, hexacatenar-bisamides were synthesized from L-/D-leucine, L-/D-valine, or L-alanine and characterized to exhibit liquid crystalline phases . Another study reported the synthesis of hexamethyleneamides through a direct transamidation reaction, which is notable for its high yields and short reaction times . Additionally, the synthesis of 3-aza-bicyclo[3.1.0]hexan-2-one derivatives from N-allylynamides using a gold-catalyzed oxidative cyclopropanation demonstrates the potential for creating complex hexanoamide structures .
Molecular Structure Analysis
The molecular structure of hexanoamide derivatives is crucial in determining their properties and potential applications. The self-assembly of chiral hexacatenar-bisamides into a columnar structure with helical organization is a prime example of the complex molecular architecture that can be achieved . Furthermore, the cyclic hexa-β-peptide composed of acetylated glycosamino acids forms a regular nanotube structure, indicating a highly planar structure with amide groups orienting perpendicular to the ring plane .
Chemical Reactions Analysis
Hexanoamide derivatives participate in various chemical reactions due to their functional groups. The study on the synthesis of hexamethyleneamides of organic acids illustrates the reactivity of hexanoamides in transamidation reactions . Moreover, the gold-catalyzed oxidative cyclopropanation of N-allylynamides to form 3-aza-bicyclo[3.1.0]hexan-2-one derivatives highlights the potential for hexanoamides to undergo complex transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexanoamide derivatives are diverse and depend on their molecular structure. The hexacatenar-bisamides exhibit enantiotropic columnar liquid crystalline phases, which are identified using techniques such as OPM, DSC, and X-ray diffraction . The cyclic hexapeptide waiakeamide, isolated from the sponge Ircinia dendroides, has a unique structure with three proline residues, two methionine sulfoxides, and one thiazolylphenylalanine, which was elucidated by spectral analysis and chemical degradation . The hexahomotrioxacalix arene hexaamide serves as a heteroditopic receptor that can complex with halides and n-BuNH3+ simultaneously, demonstrating the functional diversity of hexanoamide derivatives .
Scientific Research Applications
1. Antidiabetic Activity
Research has shown that n-hexane extracts from Artocarpus camansi Blanco fruit peels contain hexanoamide and exhibit significant antidiabetic activity. The major compounds in the extract, such as hexadecanoic acid methyl ester and 9,12-octadecadienoyl chloride, contribute to the reduction of blood glucose levels in mice, suggesting potential therapeutic uses in diabetes management (Nasution et al., 2018).
2. Biofuel Application
Several studies have investigated the use of 1-hexanol, a derivative of hexanoamide, as a biofuel in diesel engines. Adjusting fuel injection time and incorporating 1-hexanol into diesel engines have been found to improve combustion, performance, and emission characteristics. This points towards the potential of hexanoamide derivatives in creating more efficient and environmentally friendly fuel options (Santhosh & Kumar, 2021), (Nour et al., 2021).
3. Industrial and Agricultural Enhancements
Hexanoamide and its derivatives have been applied in various industrial and agricultural settings. For instance, hexanoic acid, closely related to hexanoamide, has been used as a resistance inducer in tomato plants against pathogens, demonstrating the potential for agricultural applications in enhancing plant resilience to diseases (Scalschi et al., 2014). In the industrial sector, hexanoamide derivatives have shown promise in improving the compatibility between different polymers, contributing to advancements in materials science (Giannotta et al., 2001).
4. Bioremediation
Research on BioTiger™, a microbial consortium, revealed its ability to biodegrade hexanoic acid and other toxic contaminants in oil sands tailings. This suggests the potential of hexanoamide and its derivatives in bioremediation efforts to clean up environmentally hazardous sites (Reddy et al., 2020).
5. Food Safety Applications
Hexanal and hexanoic acid, compounds related to hexanoamide, have been studied for their antimicrobial effects in food safety. Their inhibitory effects on pathogens like E. coli, Salmonella enteritidis, and Listeria monocytogenes suggest their potential application in extending the shelf life and improving the safety of minimally processed foods (Lanciotti et al., 2003).
properties
IUPAC Name |
hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBYIUDWACNRRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Record name | HEXANAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20478 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30643-90-4 | |
Record name | Hexanamide, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30643-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6020696 | |
Record name | Hexanamide | |
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Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexanamide appears as colorless crystals. (NTP, 1992), Colorless solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] | |
Record name | HEXANAMIDE | |
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Record name | Hexanamide | |
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Boiling Point |
491 °F at 760 mmHg (NTP, 1992), 255 °C @ 760 mm Hg | |
Record name | HEXANAMIDE | |
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Record name | HEXANAMIDE | |
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Solubility |
0.1 to 1 mg/mL at 59 °F (NTP, 1992), Soluble in alcohol, ether, benzene, chloroform, SLIGHTLY SOL IN WATER | |
Record name | HEXANAMIDE | |
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Density |
0.999 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.999 @ 20 °C/4 °C | |
Record name | HEXANAMIDE | |
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Vapor Pressure |
0.00374 [mmHg] | |
Record name | Hexanamide | |
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Product Name |
Hexanamide | |
Color/Form |
CRYSTALS FROM ACETONE | |
CAS RN |
628-02-4 | |
Record name | HEXANAMIDE | |
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Record name | Hexanamide | |
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Record name | Hexanamide | |
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Record name | Hexanamide | |
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Record name | HEXANAMIDE | |
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Melting Point |
214 °F (NTP, 1992), 101 °C | |
Record name | HEXANAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20478 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
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Model | Template_relevance |
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Feasible Synthetic Routes
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